N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with a variety of functional groups, including chloro, fluoro, ethoxy, and sulfonamide groups.
Preparation Methods
The synthesis of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro and fluoro substituents: These can be introduced via halogenation reactions using reagents such as chlorine and fluorine sources.
Attachment of the ethoxy and sulfonamide groups: These functional groups can be introduced through nucleophilic substitution reactions.
Final coupling step: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, often involving catalysts and solvents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or activation of specific biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloro and fluoro substituent but has a thiazole ring instead of a thiophene ring.
Methyl 2-chloro-4-fluorophenylacetate: This compound has a simpler structure with a chloro and fluoro substituent on a phenyl ring, and an ester group instead of a sulfonamide group.
The uniqueness of this compound lies in its combination of functional groups and the presence of a thiophene ring, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O4S2/c1-3-29-17-8-6-16(7-9-17)25(2)31(27,28)19-10-11-30-20(19)21(26)24-13-14-4-5-15(23)12-18(14)22/h4-12H,3,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRRNYYNRBNQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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